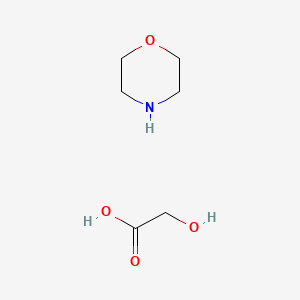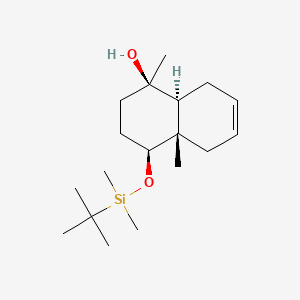
Morpholine hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine hydroxyacetate is an organic compound that belongs to the class of morpholines, which are six-membered aliphatic heterocyclic compounds containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
Morpholine hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of morpholine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where morpholine and glyoxylic acid are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Morpholine hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form morpholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyacetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different applications.
科学的研究の応用
Morpholine hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of morpholine hydroxyacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine: A parent compound with similar structural features but lacking the hydroxyacetate group.
Piperazine: Another heterocyclic compound with nitrogen atoms but different ring structure.
Oxazolidine: A compound with a similar ring structure but different functional groups.
Uniqueness
Morpholine hydroxyacetate is unique due to the presence of both morpholine and hydroxyacetate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields.
特性
| 85567-50-6 | |
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
2-hydroxyacetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
InChIキー |
RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1.C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







